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Introduction

Paracetamol (acetaminophen, APAP) is a widely used analgesic and antipyretic drug that is
safe at therapeutic doses but can cause severe, and potentially fatal, hepatotoxicity upon
overdose.[1][2] This predictable, dose-dependent liver injury makes paracetamol an invaluable
and commonly used experimental model for studying the mechanisms of drug-induced liver
injury (DILI).[3][4] Its clinical relevance is underscored by the fact that paracetamol overdose is
a leading cause of acute liver failure in the Western world.[5][6] Research using this model has
been instrumental in elucidating key pathways of xenobiotic metabolism, oxidative stress,
mitochondrial dysfunction, and cell death in the liver.[7][8]

Mechanism of Paracetamol-Induced Liver Injury

At therapeutic doses, paracetamol is primarily metabolized in the liver by conjugation reactions,
specifically glucuronidation and sulfation, forming non-toxic metabolites that are excreted in the
urine.[5][9] A small fraction (about 5-15%) is oxidized by cytochrome P450 enzymes (mainly
CYP2EL, but also CYP1A2 and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-
p-benzoquinone imine (NAPQI).[2][5][10]

Under normal conditions, NAPQI is promptly detoxified by conjugation with glutathione (GSH),
a critical intracellular antioxidant.[9][11] However, during an overdose, the glucuronidation and
sulfation pathways become saturated, shunting more paracetamol down the CYP450 pathway
and leading to excessive NAPQI production.[12][13] This surge in NAPQI rapidly depletes the
liver's stores of GSH.[14][15]
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Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial
proteins.[7][9] This "adduct formation” is a critical initiating event that leads to mitochondrial
dysfunction, characterized by impaired ATP synthesis and the generation of reactive oxygen
species (ROS) and peroxynitrite.[6][16][17] The resulting severe oxidative stress triggers the
activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][18] Activated JNK
translocates to the mitochondria, further amplifying mitochondrial dysfunction and culminating
in the opening of the mitochondrial permeability transition pore (MPTP), loss of mitochondrial
membrane potential, cessation of ATP production, and ultimately, necrotic cell death of
hepatocytes.[5][8][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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